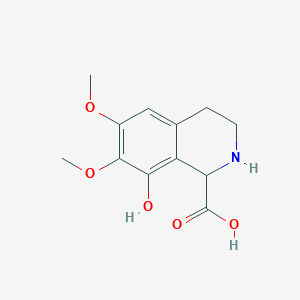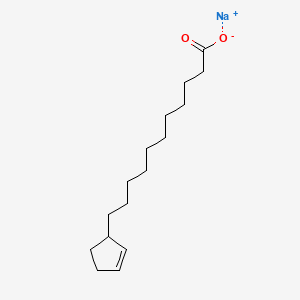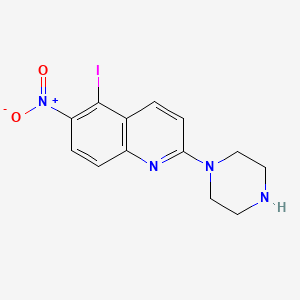
Actinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the chemical formula AcBr₃ and a molar mass of 466.74 g/mol . Actinium bromide is known for its intense radioactivity and is primarily used in scientific research due to its unique properties.
準備方法
Actinium bromide is typically prepared by reacting actinium(III) oxide with aluminium bromide at a temperature of 750°C . Another method involves the reaction of actinium hydroxide with aluminium bromide at 800°C These reactions yield this compound as a white crystalline solid
化学反応の分析
Actinium bromide undergoes several types of chemical reactions, including:
Oxidation and Reduction: This compound can be converted to actinium oxybromide when treated with a mixture of gaseous ammonia and water vapor at 500°C.
Substitution: It reacts with water vapor to form actinium oxybromide.
Common reagents used in these reactions include aluminium bromide, ammonia, and water vapor. The major products formed from these reactions are actinium oxybromide and other actinium compounds.
科学的研究の応用
Actinium bromide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used in the study of actinide chemistry and the synthesis of other actinium compounds.
Biology and Medicine: Actinium-225, an isotope of actinium, is used in targeted alpha therapy (TAT) for cancer treatment.
Industry: This compound is used in the development of radiopharmaceuticals and other radiotherapy applications.
作用機序
The mechanism of action of actinium bromide, particularly in medical applications, involves the emission of alpha particles from actinium-225. These alpha particles cause double-strand breaks in the DNA of targeted cancer cells, leading to cell death. The molecular targets and pathways involved include the binding of radiolabeled monoclonal antibodies to specific proteins on the surface of tumor cells .
類似化合物との比較
Actinium bromide is similar to other actinium compounds, such as actinium chloride (AcCl₃) and actinium fluoride (AcF₃). These compounds share similar chemical properties and structures due to the presence of actinium in the +3 oxidation state . this compound is unique in its specific applications and reactivity with certain reagents. Other similar compounds include lanthanum bromide (LaBr₃) and yttrium bromide (YBr₃), which also exhibit similar chemical behavior .
特性
CAS番号 |
33689-81-5 |
|---|---|
分子式 |
AcBr3-3 |
分子量 |
466.74 g/mol |
IUPAC名 |
actinium;tribromide |
InChI |
InChI=1S/Ac.3BrH/h;3*1H/p-3 |
InChIキー |
KATYVAFQSWUUQL-UHFFFAOYSA-K |
正規SMILES |
[Br-].[Br-].[Br-].[Ac] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)






![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)






